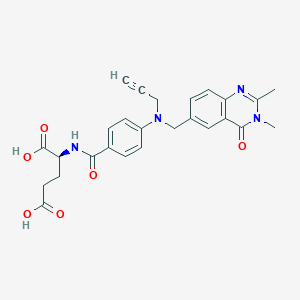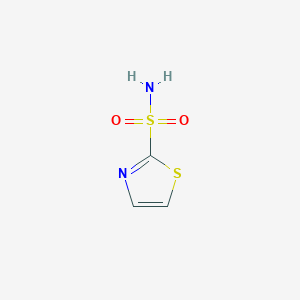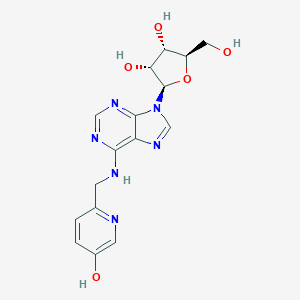
6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine, also known as ribavirin, is a nucleoside analogue that has been used in the treatment of viral infections. It was first synthesized in 1972 and has since been used to treat a variety of viral infections, including hepatitis C, respiratory syncytial virus (RSV), and influenza.
Mécanisme D'action
Ribavirin works by inhibiting the replication of viral RNA. It is converted into its active form, 6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine triphosphate, which inhibits the activity of viral RNA polymerase. This leads to a decrease in viral replication and an increase in the host immune response.
Effets Biochimiques Et Physiologiques
Ribavirin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of viral RNA polymerase, as well as to decrease the production of viral proteins. It has also been shown to increase the production of interferons, which play a key role in the host immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Ribavirin has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, making it a well-characterized compound. However, there are some limitations to its use. It can be toxic at high concentrations, and its antiviral activity can be affected by the specific virus being studied.
Orientations Futures
There are several future directions for research on 6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine. One area of interest is the development of new analogues with improved antiviral activity. Another area of interest is the use of 6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine in combination with other antiviral drugs, particularly in the treatment of hepatitis C. Additionally, further studies are needed to better understand the mechanism of action of 6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine and its potential use in the treatment of other viral infections.
Méthodes De Synthèse
Ribavirin can be synthesized through several methods, including the condensation of 1,2,3-triacetyl-5-deoxy-D-ribose with 6-amino-2-(hydroxymethyl)pyridine, followed by the addition of a purine base. Another method involves the reaction of 1,2,3-triacetyl-5-deoxy-D-ribose with 6-chloro-2-(hydroxymethyl)pyridine, followed by the addition of a purine base.
Applications De Recherche Scientifique
Ribavirin has been extensively studied for its antiviral properties. It has been used in the treatment of hepatitis C, where it is often used in combination with other antiviral drugs. Ribavirin has also been used to treat RSV infections, particularly in infants and young children. In addition, it has been studied for its potential use in the treatment of other viral infections, including influenza and Ebola.
Propriétés
Numéro CAS |
123369-41-5 |
|---|---|
Nom du produit |
6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine |
Formule moléculaire |
C16H18N6O5 |
Poids moléculaire |
374.35 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(5-hydroxypyridin-2-yl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H18N6O5/c23-5-10-12(25)13(26)16(27-10)22-7-21-11-14(19-6-20-15(11)22)18-3-8-1-2-9(24)4-17-8/h1-2,4,6-7,10,12-13,16,23-26H,3,5H2,(H,18,19,20)/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
IRZNDKKKFMEHTG-XNIJJKJLSA-N |
SMILES isomérique |
C1=CC(=NC=C1O)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
C1=CC(=NC=C1O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
SMILES canonique |
C1=CC(=NC=C1O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Autres numéros CAS |
123369-41-5 |
Synonymes |
6-(5-hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine AMG 1 AMG-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



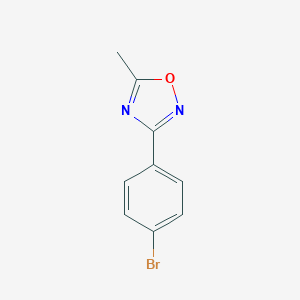
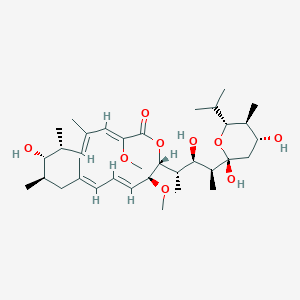
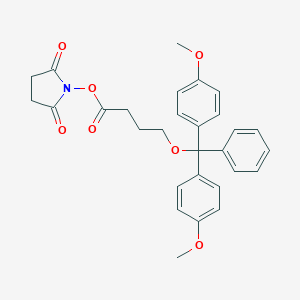
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
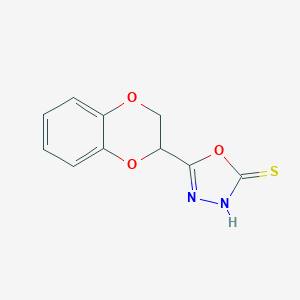
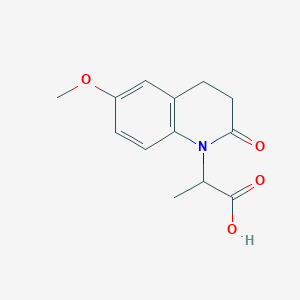

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)
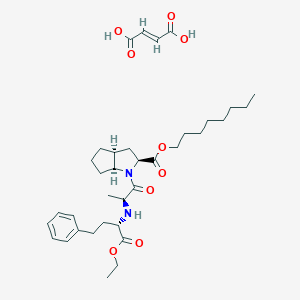
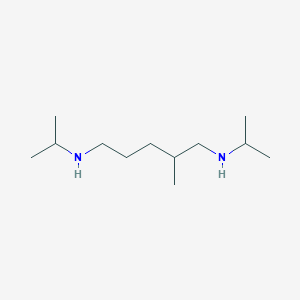
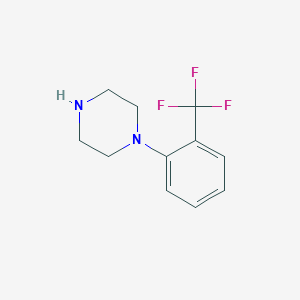
![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)
